molecular formula C9H14O B13476550 3,3-Dimethylspiro[3.3]heptan-1-one

3,3-Dimethylspiro[3.3]heptan-1-one

Cat. No.: B13476550
M. Wt: 138.21 g/mol
InChI Key: NTHHBYTYLOSBEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylspiro[3.3]heptan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates, often involving the use of strong acids or bases to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylspiro[3.3]heptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired transformation .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism by which 3,3-Dimethylspiro[3.3]heptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

3,3-Dimethylspiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. Similar compounds include other spirocyclic ketones and hydrocarbons, such as:

  • Spiro[4.5]decane-1-one
  • Spiro[3.4]octan-1-one
  • Spiro[2.5]nonane-1-one

These compounds share the spirocyclic motif but differ in their ring sizes and substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,3-dimethylspiro[3.3]heptan-1-one

InChI

InChI=1S/C9H14O/c1-8(2)6-7(10)9(8)4-3-5-9/h3-6H2,1-2H3

InChI Key

NTHHBYTYLOSBEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CCC2)C

Origin of Product

United States

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